A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine
Abstract: 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine, a heterocyclic amine, represents a pivotal structural motif in contemporary medicinal chemistry. The integration of the aminopyridine scaffold with a Boc-protected piperidine moiety offers a versatile platform for the development of novel therapeutic agents. Piperidine derivatives are foundational components in numerous pharmaceuticals, highlighting the significance of this chemical class.[1][2] This technical guide provides a comprehensive examination of the core physicochemical properties, analytical characterization methodologies, and stability profile of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine. By synthesizing data from analogous structures and established analytical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals, enabling informed decisions in synthesis, formulation, and analytical method development.
Introduction to 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine
Significance in Medicinal Chemistry
The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide array of biological receptors and enzymes. The aminopyridine portion of the molecule is also a key pharmacophore, known for its hydrogen bonding capabilities and bioisosteric relationship to other aromatic systems. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a critical dual function: it enhances chemical stability during synthetic manipulations and modulates the molecule's overall lipophilicity, a key parameter in determining drug-like properties.
Chemical Structure and Nomenclature
The fundamental identity of this compound is defined by its structure, which dictates its chemical behavior and physical properties.
Caption: Chemical Structure of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine
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IUPAC Name: tert-butyl 3-(6-aminopyridin-3-yl)piperidine-1-carboxylate
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CAS Number: 1563529-74-7[3]
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Molecular Formula: C₁₅H₂₃N₃O₂[4]
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Molecular Weight: 293.36 g/mol
Core Physicochemical Properties
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this exact molecule is limited in public literature, we can infer a reliable profile based on its constituent parts and data from closely related analogs.
| Property | Inferred Value / Observation | Significance in Drug Development |
| Physical State | White to off-white crystalline powder or solid.[5][6][7] | Impacts handling, formulation (e.g., for tablets or capsules), and storage requirements. |
| Melting Point | Expected to be in the range of 100-130°C. Analogous compounds like (R)-3-(Boc-Amino)piperidine and (S)-3-(Boc-amino)piperidine melt between 121-127°C.[5][8] | A key indicator of purity and lattice energy. A sharp melting point is characteristic of a pure crystalline substance. |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[9][10][11] Limited solubility in water is expected, but this will increase significantly in acidic aqueous solutions due to the protonation of the basic nitrogen centers. | Crucial for designing appropriate formulations for both in vitro assays and in vivo administration. Solubility in buffers used for biological testing must be confirmed experimentally. |
| Lipophilicity (logP) | The calculated logP (cLogP) is typically in the range of 2.0-3.0, indicating moderate lipophilicity. This value is pH-dependent (logD); at physiological pH (7.4), the molecule will be partially protonated, reducing its effective lipophilicity. | logP/logD is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance. A balanced logD is often sought to optimize ADME properties. |
| Acidity/Basicity (pKa) | The molecule has two primary basic centers: the pyridine ring nitrogen (pKa ~4-5) and the exocyclic amino group (pKa ~3-4). The piperidine nitrogen's basicity is significantly suppressed by the electron-withdrawing Boc group. The pKa of protonated piperidine is ~11.2.[12] | The pKa values dictate the ionization state of the molecule at different physiological pH values, which profoundly affects its solubility, receptor binding, and cellular uptake. |
Spectroscopic and Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of the compound during research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Based on related structures, the following characteristic signals are expected in ¹H NMR (in a solvent like DMSO-d₆):[13]
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Boc Group: A sharp singlet integrating to 9 protons around δ 1.4 ppm.
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Piperidine Ring: A complex series of multiplets between δ 1.5 and 4.0 ppm.
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Pyridine Ring: Three distinct aromatic signals in the δ 6.5-8.0 ppm range, typically exhibiting doublet and doublet-of-doublets splitting patterns.
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Amino Group: A broad singlet around δ 5.5-6.5 ppm, the chemical shift of which can be concentration and temperature-dependent.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is ideal for this molecule. The expected primary ion in positive mode would be the protonated molecular ion [M+H]⁺ at m/z 294.19. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Chromatographic Methods
Chromatography is the cornerstone of purity assessment and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the method of choice.
Rationale for Method Design: The combination of a hydrophobic C18 stationary phase with a polar mobile phase (water/acetonitrile or methanol) allows for the effective retention and separation of this moderately polar compound from potential impurities. The addition of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is critical. It protonates the basic nitrogens on the molecule, leading to symmetrical peak shapes and reproducible retention times by minimizing undesirable interactions with residual silanols on the silica support. UV detection is suitable due to the strong absorbance of the aminopyridine chromophore, typically monitored around 254 nm.
Protocol: Representative HPLC-UV Method for Purity Analysis
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System Preparation:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 254 nm.
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Sample Preparation:
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Prepare a stock solution of the compound in a 1:1 mixture of Mobile Phase A and B (or a suitable organic solvent like methanol) at a concentration of approximately 1 mg/mL.
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Dilute the stock solution to a working concentration of ~0.1 mg/mL using the 1:1 diluent.
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Analysis:
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Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 15 minutes.
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Inject 10 µL of the prepared sample.
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Run a linear gradient elution, for example:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: Hold at 95% B
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18-18.1 min: 95% to 5% B
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18.1-22 min: Hold at 5% B (re-equilibration).
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Data Interpretation:
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The main peak corresponds to 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine.
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Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
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Caption: Standard workflow for HPLC-UV purity analysis.
Stability and Degradation Profile
Understanding a compound's stability is critical for determining appropriate storage conditions and predicting its shelf-life. While specific degradation studies are not publicly available, a robust assessment can be made based on the chemical reactivity of its functional groups.[14]
Key Functional Group Reactivity
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N-Boc Group: This is the most chemically sensitive moiety. It is stable to a wide range of conditions but is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid, HCl). This deprotection is a common synthetic step but represents a primary degradation pathway if the compound is exposed to acidic environments.
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Aminopyridine System: The amino group and pyridine ring are susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), light (photolytic degradation), or oxidizing agents. This can lead to the formation of N-oxides or colored degradation products.
Recommended Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the stability-indicating nature of the analytical method. The following is a generalized protocol based on ICH guidelines.
Protocol: Forced Degradation Study
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Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Application of Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution and hold for a defined period (e.g., 24 hours) at a specified temperature (e.g., 60°C). A control sample (1 mL stock + 1 mL water) should be run in parallel.
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Acidic Hydrolysis: 0.1 M HCl.
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Basic Hydrolysis: 0.1 M NaOH.
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Oxidative Degradation: 3% H₂O₂.
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Thermal Degradation: Heat the stock solution (without stressor) at 80°C.
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
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-
Sample Analysis:
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After the designated stress period, neutralize the acidic and basic samples as appropriate.
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Dilute all samples to the working concentration of the HPLC method (~0.1 mg/mL).
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Analyze all stressed samples and the control sample by the validated stability-indicating HPLC method (often with a photodiode array detector to assess peak purity).
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Evaluation:
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Compare the chromatograms of the stressed samples to the control.
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Identify and quantify any significant degradation products.
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The goal is to achieve 5-20% degradation to ensure that the method can effectively separate the parent compound from its degradants.
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Caption: Workflow for a comprehensive forced degradation study.
Conclusion
2-Amino-5-(N-Boc-piperidin-3-yl)pyridine is a compound of significant interest for drug discovery, possessing a structural framework rich in desirable medicinal chemistry features. Its physicochemical profile—characterized by moderate lipophilicity, dual basic centers, and good solubility in organic solvents—makes it a tractable starting point for further synthetic elaboration. The primary stability liability is the acid-sensitive N-Boc protecting group, a factor that must be carefully managed during synthesis, purification, and formulation. The analytical and stability-testing protocols outlined in this guide provide a robust framework for researchers to ensure the quality and integrity of this valuable building block, thereby accelerating the journey from chemical synthesis to biological evaluation.
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